2-(Perfluorbutyl)ethanthiol

Übersicht

Beschreibung

“2-(Perfluorobutyl)ethanethiol” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

While specific synthesis methods for “2-(Perfluorobutyl)ethanethiol” were not found, thiols in general can be formed by the reaction of hydrosulfide anion with an alkyl halide . More research is needed to determine the specific synthesis process for “2-(Perfluorobutyl)ethanethiol”.

Molecular Structure Analysis

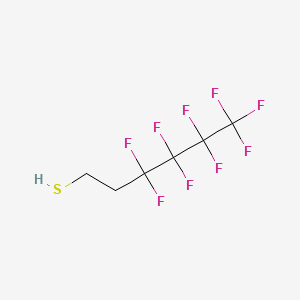

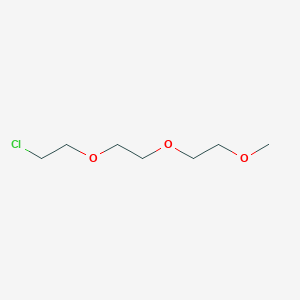

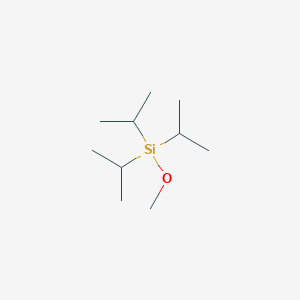

The molecular formula for “2-(Perfluorobutyl)ethanethiol” is C6H5F9S . More detailed structural information was not found in the search results.

Chemical Reactions Analysis

Thiols, which “2-(Perfluorobutyl)ethanethiol” is a type of, can react with heavy metals forming insoluble compounds . This reaction is responsible for the biological toxicity of heavy metal salts, due to the inactivation of proteins containing -SH group as cysteine residues .

Wissenschaftliche Forschungsanwendungen

Oberflächenmodifikation von Nanopartikeln

2-(Perfluorbutyl)ethanthiol: wird als selbstorganisierende Monoschicht (SAM) zur Modifizierung der Oberflächeneigenschaften von Nanopartikeln verwendet . Diese Modifikation kann die Stabilität, Dispergierbarkeit und Funktionalität von Nanopartikeln verbessern, was für verschiedene Anwendungen wie die Wirkstoffabgabe, die Bildgebung und als Katalysatoren in chemischen Reaktionen entscheidend ist.

Superhydrophobe Beschichtungen

Die Fähigkeit der Verbindung, superhydrophobe Oberflächen zu erzeugen, ist bedeutsam für die Entwicklung nanofasriger polymerer Beschichtungen . Diese Beschichtungen sind besonders nützlich, um das Bakterienwachstum auf Oberflächen zu verhindern, was Auswirkungen auf medizinische Geräte und Lebensmittelverpackungen hat.

Elektronische Anwendungen

Im Bereich der Elektronik wird 3,3,4,4,5,5,6,6,6-Nonafluor-1-hexanthiol verwendet, um Anoden für polymere Leuchtdioden (PLEDs) herzustellen . Es verbessert die minimale thermodynamische Arbeit und reduziert das Barrierpotential für die Lochinjektion, was für die Effizienz und Langlebigkeit von PLEDs von entscheidender Bedeutung ist.

Sanierung der Umwelt

Per- und polyfluorierte Alkylsubstanzen (PFAS), zu denen auch This compound gehört, wurden in Anwendungen zur Sanierung der Umwelt identifiziert . Sie werden in Boden- und Wasserreinigungsverfahren eingesetzt, da sie eine hohe chemische Stabilität und Beständigkeit gegen Abbau aufweisen.

Lebensmittelsicherheit

Forschungen haben gezeigt, dass PFAS, wie z. B. This compound, in Speiseölen aufgrund von Kontamination durch Verarbeitungsausrüstung oder Verpackungsmaterialien vorkommen können . Das Verständnis des Verhaltens dieser Stoffe in Lebensmittelmatrizen ist essenziell, um die menschliche Exposition zu bewerten und Strategien zu entwickeln, um sie zu minimieren.

Biomedizinische Technik

Die einzigartigen Eigenschaften der Verbindung werden in der biomedizinischen Technik genutzt, um Polymere für Wirkstofffreisetzungssysteme und Gewebeaufbaugerüste zu schaffen . Seine Stabilität und Beständigkeit gegen biologischen Abbau machen es für langfristige Anwendungen im menschlichen Körper geeignet.

Industrielle Anwendungen

In industriellen Umgebungen wird This compound zur Herstellung von Polymeren für Beschichtungen und Klebstoffe verwendet . Diese Polymere zeichnen sich durch erhöhte Haltbarkeit und chemische Beständigkeit aus, wodurch sie sich ideal für raue Industrieumgebungen eignen.

Energiewirtschaft

Die Verbindung wird auch in der Energiewirtschaft eingesetzt, insbesondere bei der Entwicklung von Materialien für Brennstoffzellen und Solarzellen . Seine thermische Stabilität und elektrische Eigenschaften tragen zur Effizienz und Leistung dieser Energiesysteme bei.

Zukünftige Richtungen

Per- and polyfluoroalkyl substances (PFAS), which include “2-(Perfluorobutyl)ethanethiol”, have been documented at all spatial scales with concerns of adverse ecological and human health effects . More research is needed to understand the environmental impact and potential uses of these substances .

Wirkmechanismus

Target of Action

2-(Perfluorobutyl)ethanethiol, also known as 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol, is a type of perfluorinated compound (PFC). PFCs are molecules made up of carbon chains to which fluorine atoms are bound . The most sensitive target organs for repetitive oral application of PFCs like PFOS and PFOA in rats and cynomolgus monkeys were the liver and thyroid .

Mode of Action

Pfcs are known to be chemically very stable and highly resistant to biological degradation due to the strength of the carbon/fluorine bond . This stability allows them to persist in the environment and bioaccumulate .

Biochemical Pathways

For example, one study found that the organic anion transporter (OATs 2 and 3) enables the uptake of PFOA from the blood by the proximal tubule cells in the kidneys .

Pharmacokinetics

Pfcs are known to be persistent and bioaccumulative . They can be detected almost ubiquitously, e.g., in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood .

Result of Action

Numerous publications allude to the negative effects of pfcs on human health . These effects include acute toxicity, subacute and subchronic toxicities, chronic toxicity including carcinogenesis, genotoxicity and epigenetic effects, reproductive and developmental toxicities, neurotoxicity, effects on the endocrine system, and immunotoxicity .

Action Environment

The action of 2-(Perfluorobutyl)ethanethiol, like other PFCs, can be influenced by environmental factors. Due to their chemical stability, PFCs tend to persist in the environment . They can bioaccumulate and also undergo biomagnification . These compounds are proposed as a new class of 'persistent organic pollutants’ .

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9S/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJXVHYUQPXZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880388 | |

| Record name | 2-(Perfluorobutyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34451-25-7, 68140-20-5 | |

| Record name | 2-(Perfluorobutyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroalkyl(C4-10)ethyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiols, C6-12, .gamma.-.omega.-perfluoro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorobutyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiols, C6-12, γ-ω-perfluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUOROBUTYL)ETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A52935OO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1606139.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1606156.png)